molecular formula C27H25N5O4S B5501555 2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B5501555
M. Wt: 515.6 g/mol
InChI Key: ABBZWXARCWKTSJ-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a useful research compound. Its molecular formula is C27H25N5O4S and its molecular weight is 515.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is 515.16272547 g/mol and the complexity rating of the compound is 1010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Evaluation

A significant area of research involving thiazolopyrimidine derivatives focuses on their synthesis and biological evaluation. For instance, compounds structurally related to thiazolopyrimidine have been synthesized and evaluated for their anti-inflammatory, analgesic, and anticancer activities. These studies involve exploring the chemical structure and potential biological effects of various derivatives (Abu‐Hashem et al., 2020), (Rahmouni et al., 2016), (Hassan et al., 2014).

Conformational and Structural Analysis

Studies also focus on the structural modifications and conformational features of thiazolopyrimidines. These investigations include crystallographic analysis and the study of intermolecular interactions, providing insights into the molecular structure and potential applications of these compounds (Nagarajaiah & Begum, 2014), (Quiroga et al., 1999).

Anticancer Activities

Some research projects have synthesized novel thiazolopyrimidine derivatives and evaluated their anticancer activities. This includes testing these compounds against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Abdellatif et al., 2014).

Multifunctional Heterocyclic Synthesis

Researchers have also explored the synthesis of multifunctionally substituted pyrazole, pyridine, and pyrimidine derivatives. These studies aim to develop new compounds with potential applications in various fields, including pharmaceuticals (Fadda et al., 2012).

Antimicrobial and Antifungal Activities

Another research focus includes the antimicrobial and antifungal properties of thiazolopyrimidine derivatives. These studies have investigated the potential of these compounds in treating infections caused by various microorganisms (Youssef et al., 2011).

Supramolecular Chemistry

Investigations into the supramolecular chemistry of thiazolopyrimidines have been conducted. This includes the study of hydrogen bonding and weak intermolecular interactions in crystal structures, contributing to the understanding of molecular assembly and design (Wang et al., 2014).

Fungicidal Properties

The synthesis and evaluation of pyrazolopyrimidine analogs for fungicidal properties have also been explored. This research aims to develop new compounds with effective action against various fungal species (Huppatz, 1985).

Properties

IUPAC Name

(2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O4S/c1-15-23(25(34)30-19-8-6-5-7-9-19)24(17-10-11-20(33)21(12-17)36-4)32-26(35)22(37-27(32)29-15)13-18-14-28-31(3)16(18)2/h5-14,24,33H,1-4H3,(H,30,34)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBZWXARCWKTSJ-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3)C)C)SC2=N1)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(N(N=C3)C)C)/SC2=N1)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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